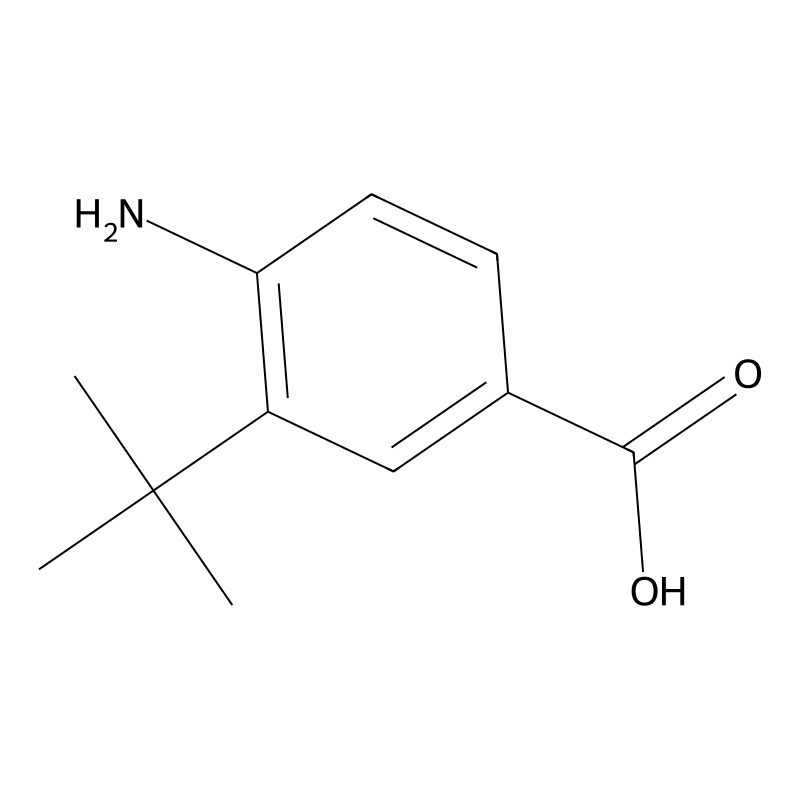4-Amino-3-tert-butylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of the amine group (NH2) and the carboxylic acid group (COOH) makes 4-Amino-3-tert-butylbenzoic acid a potential building block for more complex organic molecules. These functional groups can participate in various reactions like condensation reactions and amide bond formation, useful in synthesizing pharmaceuticals, polymers, and other organic materials .
Medicinal Chemistry
The amine group can be further modified to introduce various functionalities, potentially leading to new drug candidates. The tert-butyl group (C(CH3)3) can enhance cell permeability and improve the pharmacokinetic properties of a drug molecule . However, in-depth studies are required to determine the specific medicinal properties of 4-Amino-3-tert-butylbenzoic acid itself.
Material Science
The combination of the aromatic ring, amine group, and carboxylic acid group can contribute to interesting material properties. Aromatic rings are often found in conductive polymers, and the functional groups could potentially influence properties like solubility or self-assembly behavior in materials science applications . Further research is needed to explore this potential.
4-Amino-3-tert-butylbenzoic acid is an organic compound characterized by the presence of an amino group and a tert-butyl substituent on a benzoic acid structure. Its molecular formula is , and it features a carboxylic acid group () attached to a benzene ring, which also has an amino group () at the 4-position and a tert-butyl group at the 3-position. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties.
- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other derivatives. For instance, oxidation using potassium permanganate can convert it into more oxidized forms.
- Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol, producing 4-amino-3-tert-butylbenzyl alcohol.
- Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The biological activity of 4-amino-3-tert-butylbenzoic acid has been studied in various contexts. It may exhibit anti-inflammatory properties and has potential as an enzyme inhibitor. The exact mechanisms of action are still under investigation, but preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways.
The synthesis of 4-amino-3-tert-butylbenzoic acid can be achieved through several methods:
- Friedel-Crafts Alkylation: This method involves the alkylation of benzoic acid using tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
- Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction or through reduction of nitro derivatives, such as 4-nitro-3-tert-butylbenzoic acid.
4-Amino-3-tert-butylbenzoic acid has several applications:
- Pharmaceuticals: It is being explored for its potential use in drug formulations due to its biological activity.
- Materials Science: The compound can be used as a building block for synthesizing polymers and other materials with specific properties.
- Organic Synthesis: It serves as an intermediate in various organic synthesis pathways, enabling the production of more complex molecules.
Studies on the interactions of 4-amino-3-tert-butylbenzoic acid with biological targets have revealed its potential as an enzyme inhibitor. Research indicates that it may bind to specific sites on enzymes or receptors, altering their activity. Further studies are required to elucidate the precise molecular interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 4-amino-3-tert-butylbenzoic acid. Here are some notable examples:
| Compound Name | Position of tert-butyl | Molecular Formula | Unique Features |
|---|---|---|---|
| 4-Amino-3-tert-butylbenzoic acid | 3 | Contains both amino and tert-butyl groups | |
| 4-tert-Butylbenzoic acid | 4 | Lacks amino group; used in polymer synthesis | |
| 2-Amino-4-(tert-butyl)benzoic acid | 4 | Different position of amino group; altered reactivity | |
| 3,5-Di-tert-butylbenzoic acid | 3 and 5 | Two tert-butyl groups enhance steric effects |
Uniqueness
The uniqueness of 4-amino-3-tert-butylbenzoic acid lies in its combination of functional groups and their positions on the benzene ring. This configuration influences its reactivity, solubility, and biological activity compared to its isomers and related compounds.








